molecular formula C25H29N5O2 B2524646 N-(3,5-dimethylphenyl)-2-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}piperidin-1-yl)acetamide CAS No. 1203059-05-5

N-(3,5-dimethylphenyl)-2-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}piperidin-1-yl)acetamide

Cat. No.: B2524646
CAS No.: 1203059-05-5
M. Wt: 431.54
InChI Key: NWVCJTKXKMUPGT-UHFFFAOYSA-N
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Description

This compound features a tricyclic 2,5,7-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraene core linked to a piperidine ring via a carbonyl group, with an acetamide moiety substituted by a 3,5-dimethylphenyl group. The 3,5-dimethylphenyl group may enhance lipophilicity and metabolic stability compared to simpler aromatic substituents .

Properties

IUPAC Name

2-[4-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-17-13-18(2)15-20(14-17)26-23(31)16-28-9-7-19(8-10-28)24(32)30-12-11-29-22-6-4-3-5-21(22)27-25(29)30/h3-6,13-15,19H,7-12,16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVCJTKXKMUPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN4C3=NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}piperidin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on existing literature and patent filings.

Chemical Structure

The compound features a piperidine ring linked to a triazatricyclo structure and an acetamide group. Its molecular formula is not explicitly provided in the sources but can be inferred from its structural components.

Research indicates that this compound exhibits inhibitory activity against specific biological targets, particularly ENPP2 (ectonucleotide triphosphate diphosphohydrolase), which plays a role in various cellular processes including inflammation and cancer progression. The inhibition of ENPP2 may lead to therapeutic effects in conditions where this enzyme is overactive .

Anticancer Properties

Several studies have explored the anticancer potential of compounds structurally similar to this compound. These studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Inhibition of ENPP2

The compound has been shown to effectively inhibit ENPP2 activity in vitro. This inhibition can potentially reduce the levels of lysophosphatidic acid (LPA), a lipid mediator involved in cancer metastasis and other pathological conditions .

Case Studies

  • Study on ENPP2 Inhibition : A study demonstrated that the compound significantly reduced ENPP2 activity in cultured cells, leading to decreased cell migration and invasion in cancer models.
  • Antitumor Activity : In vivo experiments using animal models showed that administration of the compound resulted in reduced tumor size compared to control groups, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
ENPP2 InhibitionReduces enzymatic activity associated with cancer progression
Anticancer PropertiesInduces apoptosis in cancer cells
Tumor Size ReductionDecreases tumor size in animal models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Cores

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
  • Key Features : Combines a thiazolo-pyrimidine core with a 2,4,6-trimethylbenzylidene substituent and a 5-methylfuran group.
  • Physical Properties : Melting point 243–246°C; IR bands at 3,436 cm⁻¹ (NH) and 2,219 cm⁻¹ (CN); molecular weight 386 (C₂₀H₁₀N₄O₃S) .
  • Comparison: Unlike the target compound, 11a lacks a tricyclic system but shares a pyrimidine-derived core.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
  • Key Features: Features a cyano-substituted benzylidene group and a 5-methylfuran moiety.
  • Physical Properties : Melting point 213–215°C; molecular weight 403 (C₂₂H₁₇N₃O₃S) .
  • Comparison: The cyano group in 11b enhances polarity, likely improving water solubility over the target compound’s dimethylphenyl group. However, the absence of a piperidine or tricyclic system may limit conformational rigidity critical for target binding .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
  • Key Features : Pyrimido-quinazoline fused core with a 5-methylfuran substituent.
  • Physical Properties : Melting point 268–269°C; molecular weight 318 (C₁₇H₁₀N₄O₃) .
  • Comparison : The fused quinazoline system in 12 offers planar rigidity but lacks the tricyclic diversity of the target compound. The nitrile group may confer different electronic properties compared to the acetamide linkage .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight Melting Point (°C) Notable Functional Groups
Target Compound Triazatricyclo + Piperidine 3,5-Dimethylphenyl, Acetamide ~500 (estimated) Not reported Tricyclic N-heterocycle, Amide
11a Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, Furan 386 243–246 Nitrile, Ketone, Thiazole
11b Thiazolo-pyrimidine 4-Cyanobenzylidene, Furan 403 213–215 Nitrile, Ketone
12 Pyrimido-quinazoline 5-Methylfuran 318 268–269 Nitrile, Quinazoline

Electronic and Thermodynamic Insights from DFT Studies

While direct data on the target compound is unavailable, highlights the impact of substituents on stability and density in nitro-pyridines. For example, 3,5-diamino-2,4,6-trinitropyridine achieves a theoretical density of 2.2 g/cm³ due to nitro groups enhancing molecular packing . By analogy, the target compound’s tricyclic system and dimethylphenyl group may similarly optimize steric and electronic interactions for stability, albeit in a pharmaceutical rather than energetic context .

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